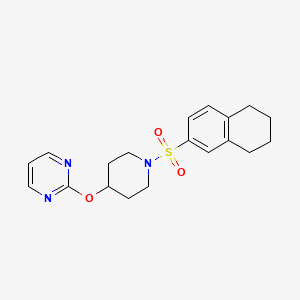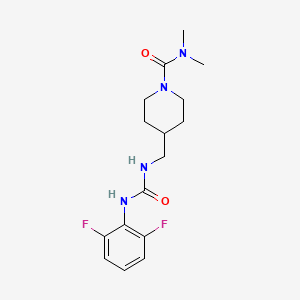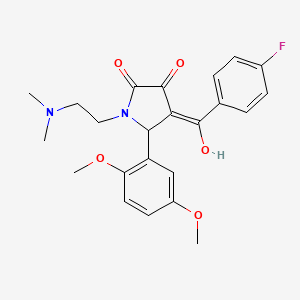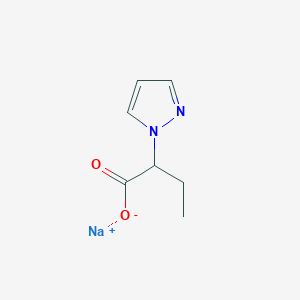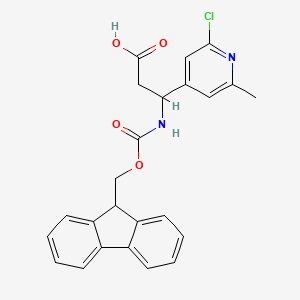![molecular formula C12H11N5O2S B2893689 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034416-31-2](/img/structure/B2893689.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic compounds, which are cyclic compounds with at least two different elements as atoms of ring members . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The compounds were optimized for BRD4 potency and physical properties .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered dihydrothiadiazine ring fused with a triazole ring, further connected to a pyrazole ring through a carbon–nitrogen single bond .Scientific Research Applications
Antiproliferative Activity
The synthesis of [1,2,4]triazolo[4,3-b]pyridazin derivatives, including compounds structurally related to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide, has shown promising antiproliferative activity against both endothelial and tumor cells. These derivatives were designed to inhibit cell proliferation, a key factor in cancer development and progression (Ilić et al., 2011).
Antimicrobial Evaluation
In the domain of antimicrobial research, new thienopyrimidine derivatives have been evaluated for their antimicrobial properties. The structural motifs of these compounds share similarities with this compound, offering potential applications in combating microbial infections (Bhuiyan et al., 2006).
Antitumor and Antimicrobial Activities
Derivatives of [1,2,4]triazolo[4,3-a]pyrimidines, which are structurally related to the compound , have been synthesized with the aim of exploring their antitumor and antimicrobial activities. These compounds have shown effects against human breast cell line MCF-7 and liver carcinoma cell line HEPG2, suggesting their potential in cancer treatment and infection control (Riyadh, 2011).
Synthesis and Biological Activity
The compound and its derivatives have been synthesized for the purpose of evaluating their biological activities, including antioxidant activity and the ability to inhibit cancer cell growth. These studies provide a foundation for future research into the therapeutic applications of such compounds (Gilava et al., 2020).
Species-Specific Metabolism and Toxicological Implications
Research into the metabolism of compounds structurally related to this compound by aldehyde oxidase has highlighted the importance of considering species-specific reactions in the development of new therapeutic agents. This is crucial for understanding the potential toxicological implications of drug candidates (Diamond et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division. It stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring .
Mode of Action
The compound interacts with its target, the Cell division protein ZipA, by stabilizing the FtsZ protofilaments . This interaction results in the cross-linking of the protofilaments and anchors the Z ring to the cytoplasmic membrane .
Biochemical Pathways
The compound affects the bacterial cell division pathway. By interacting with the Cell division protein ZipA, it influences the formation and stability of the Z ring, a critical structure in bacterial cytokinesis .
Pharmacokinetics
Similar compounds have been reported to exhibit excellent pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability, but specific details are currently unavailable.
Result of Action
The interaction of the compound with the Cell division protein ZipA results in the stabilization of the FtsZ protofilaments and the anchoring of the Z ring to the cytoplasmic membrane . This can potentially interfere with bacterial cell division, affecting the growth and proliferation of the bacteria.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structural features of the compound, including the methoxy group and the triazolo[4,3-b]pyridazine ring .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-19-11-3-2-9-14-15-10(17(9)16-11)6-13-12(18)8-4-5-20-7-8/h2-5,7H,6H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIZTMNNEWDBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CSC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2893606.png)
methanone](/img/structure/B2893611.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)
![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)
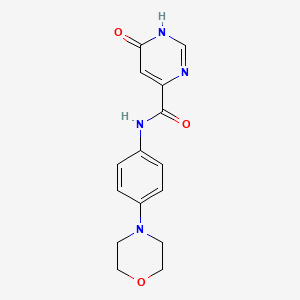
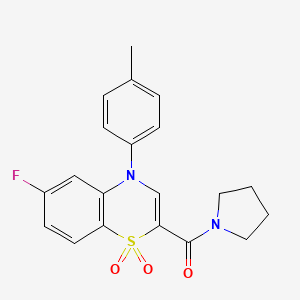
![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)
![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)

